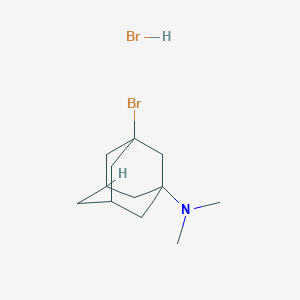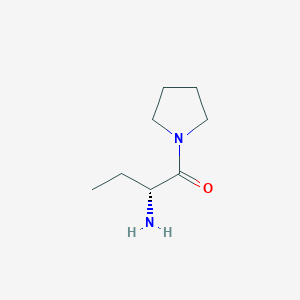
(R)-2-amino-1-(pyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
“®-2-amino-1-(pyrrolidin-1-yl)butan-1-one” is an organic compound with the molecular formula C9H18N2O . It has an average mass of 170.252 Da and a monoisotopic mass of 170.141907 Da . This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular structure of “®-2-amino-1-(pyrrolidin-1-yl)butan-1-one” consists of a butanone backbone with an amino group at the second carbon, a methyl group at the third carbon, and a pyrrolidinyl group at the first carbon .Physical And Chemical Properties Analysis
“®-2-amino-1-(pyrrolidin-1-yl)butan-1-one” has a molecular formula of C9H18N2O, an average mass of 170.252 Da, and a monoisotopic mass of 170.141907 Da .Applications De Recherche Scientifique
Asymmetric Synthesis
(R)-2-amino-1-(pyrrolidin-1-yl)butan-1-one is used in asymmetric synthesis. For instance, in the synthesis of adamantyl GABA analogues, the compound serves as a precursor in stereoselective reactions. These procedures yield good to high enantioselectivity and are significant in the synthesis of sterically hindered nitroalkene and its enantiomers (Sibiryakova et al., 2018).
Metabolomics and Toxicology
The compound is also important in metabolomics and toxicology studies. For example, in a study of new psychoactive substances (NPS), the metabolites of similar compounds were analyzed in HepaRG cells, revealing insights into their physiological effects on human liver cells (Manier et al., 2020).
Chemical Synthesis of Heterocyclic Compounds
In chemical synthesis, this compound is utilized to create 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization. This method is convenient for generating both aromatic and saturated 5-membered heterocyclic compounds (Benetti et al., 2002).
Development of Chiral Additives
It is also used in the development of chiral additives for asymmetric syntheses. Optically active pyrrolidines derived from this compound have been studied for their potential in enamine-mediated reactions (Tseng et al., 1977).
Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in pharmaceutical synthesis, such as the preparation of premafloxacin, an antibiotic for veterinary use. Its synthesis involves stereoselective processes crucial for producing specific enantiomers (Fleck et al., 2003).
Propriétés
IUPAC Name |
(2R)-2-amino-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6,9H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMYTQPMEHMSCJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-1-(pyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



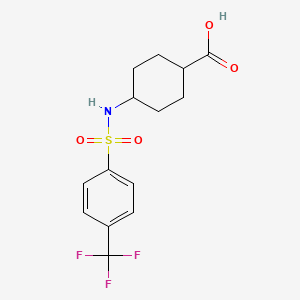
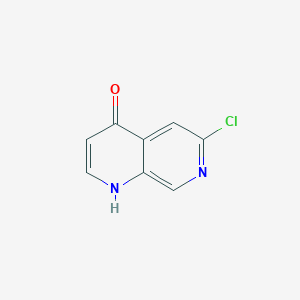
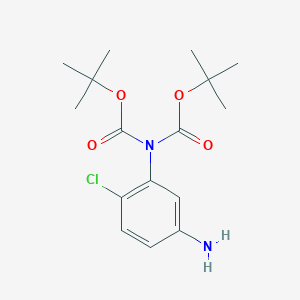
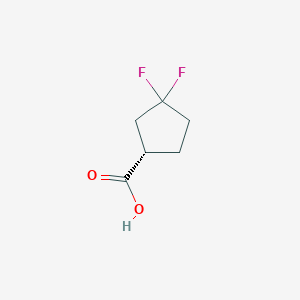
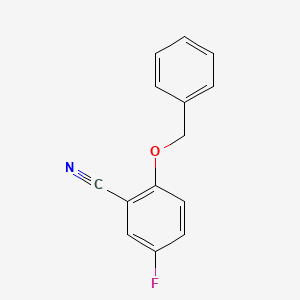
![Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate](/img/structure/B1396754.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
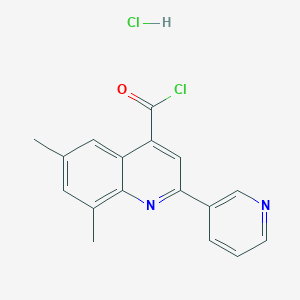
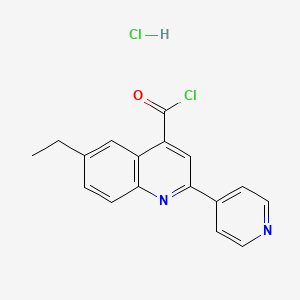
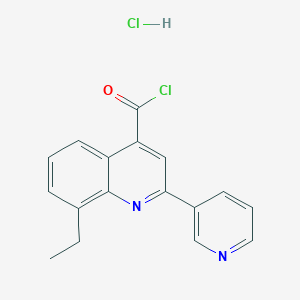
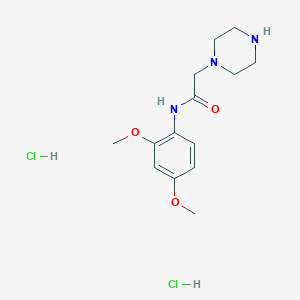
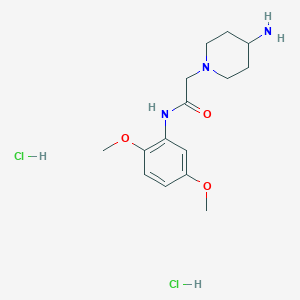
amine hydrochloride](/img/structure/B1396763.png)
